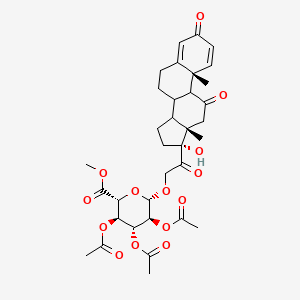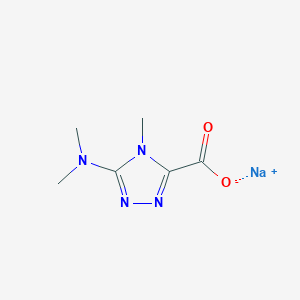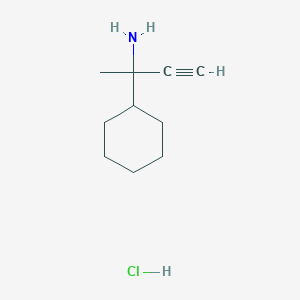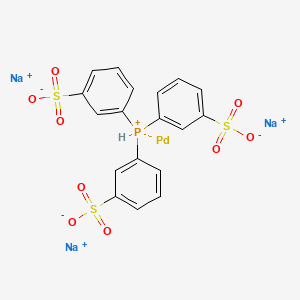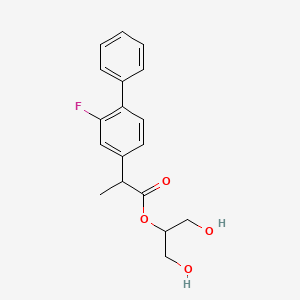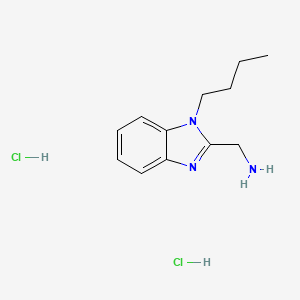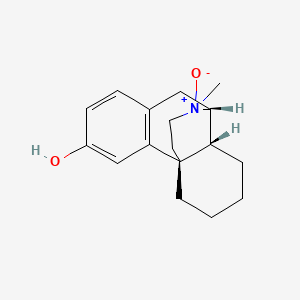
LPT N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LPT N-Oxide is a compound that belongs to the class of N-oxides, which are oxidation products of tertiary amines. These compounds are characterized by the presence of an N-O bond, where the nitrogen atom is bonded to an oxygen atom. N-oxides are known for their unique chemical properties and have found applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LPT N-Oxide typically involves the oxidation of tertiary amines. Common oxidizing agents used in this process include hydrogen peroxide, peracids, and other peroxides. The reaction conditions can vary depending on the specific amine being oxidized, but generally, the reaction is carried out in an organic solvent such as methanol or acetic acid. For example, the oxidation of pyridine to pyridine N-oxide can be achieved using hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium (VII) under mild conditions .
Industrial Production Methods
In industrial settings, the production of N-oxides often involves continuous flow processes to ensure high efficiency and safety. One such method uses titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide as the oxidant. This method allows for the production of N-oxides in high yields and with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
LPT N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of N-oxides can lead to the formation of nitrones or other oxidized products.
Reduction: N-oxides can be reduced back to their corresponding tertiary amines using reducing agents such as zinc or iron.
Substitution: N-oxides can participate in substitution reactions, where the N-O bond is cleaved, and a new substituent is introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides are commonly used oxidizing agents.
Reduction: Zinc, iron, and other reducing agents are used to convert N-oxides back to tertiary amines.
Substitution: Various nucleophiles can be used to introduce new substituents in place of the N-O bond.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitrones, while reduction can yield the corresponding tertiary amine .
Aplicaciones Científicas De Investigación
LPT N-Oxide has a wide range of applications in scientific research:
Chemistry: N-oxides are used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: N-oxides have been studied for their role in biological systems, including their function as signaling molecules and their involvement in various metabolic pathways.
Medicine: N-oxides have potential therapeutic applications, including their use as antimicrobial agents and in cancer treatment.
Industry: N-oxides are used in the production of surfactants, polymers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of LPT N-Oxide involves its interaction with molecular targets and pathways in biological systems. N-oxides can act as electron acceptors, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This can result in the modulation of various cellular processes, including apoptosis, cell proliferation, and immune responses. The specific molecular targets and pathways involved depend on the particular N-oxide and the biological context .
Comparación Con Compuestos Similares
LPT N-Oxide can be compared with other similar compounds, such as:
Trimethylamine N-Oxide (TMAO): TMAO is a well-known N-oxide that is found in marine organisms and has been studied for its role in protein stabilization and cardiovascular health.
Pyridine N-Oxide: Pyridine N-Oxide is commonly used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Nitrones: Nitrones are oxidation products of N-oxides and are used as spin traps in electron paramagnetic resonance (EPR) spectroscopy .
This compound is unique in its specific chemical structure and reactivity, which can lead to distinct applications and effects compared to other N-oxides.
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO2/c1-18(20)9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+,18?/m0/s1 |
Clave InChI |
NOWSSEWFWRADOM-PKWDIUTOSA-N |
SMILES isomérico |
C[N+]1(CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)[O-] |
SMILES canónico |
C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


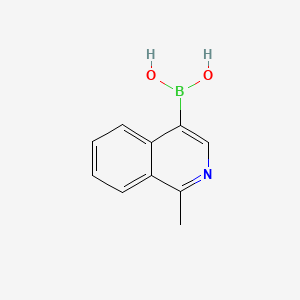
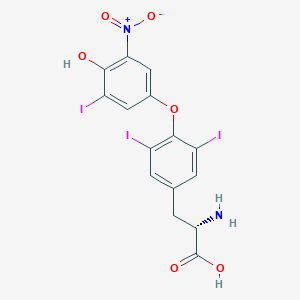
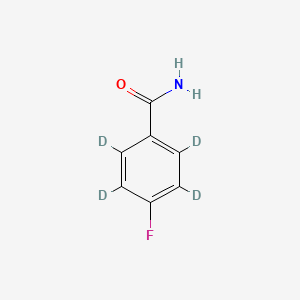
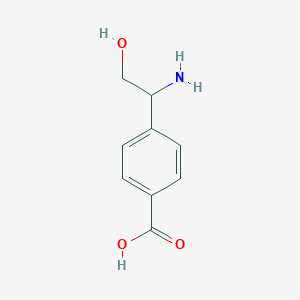
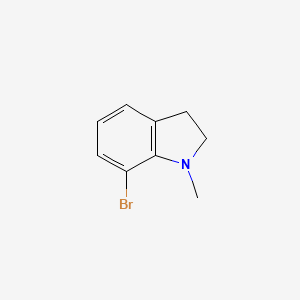
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
